N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-(2-Methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide (CAS 898411-15-9) is a synthetic small molecule (C22H19N3O3S2, MW 437.53 g/mol) comprising a 2-methylbenzothiazole core linked via an amide bond to a 4-(4-methylbenzenesulfonamido)benzamide moiety. It belongs to the benzothiazole-sulfonamide hybrid class, a scaffold extensively explored in patents for kinase modulation and enzyme inhibition.

Molecular Formula C22H19N3O3S2
Molecular Weight 437.53
CAS No. 898411-15-9
Cat. No. B2933999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide
CAS898411-15-9
Molecular FormulaC22H19N3O3S2
Molecular Weight437.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
InChIInChI=1S/C22H19N3O3S2/c1-14-3-10-19(11-4-14)30(27,28)25-17-7-5-16(6-8-17)22(26)24-18-9-12-21-20(13-18)23-15(2)29-21/h3-13,25H,1-2H3,(H,24,26)
InChIKeyKJPSEQDMJQQPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide (CAS 898411-15-9): Procurement-Ready Chemical Identity and Structural Class


N-(2-Methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide (CAS 898411-15-9) is a synthetic small molecule (C22H19N3O3S2, MW 437.53 g/mol) comprising a 2-methylbenzothiazole core linked via an amide bond to a 4-(4-methylbenzenesulfonamido)benzamide moiety . It belongs to the benzothiazole-sulfonamide hybrid class, a scaffold extensively explored in patents for kinase modulation and enzyme inhibition [1]. The compound is commercially available from multiple vendors at ≥95% purity for non-human research use only, with documented solubility in DMSO .

Why Generic Substitution of N-(2-Methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide with In-Class Analogs Is Not Advisable Without Direct Comparative Data


Benzothiazole-sulfonamide hybrids exhibit steep structure-activity relationships (SAR), where minor substituent changes on the benzothiazole C2 position or the sulfonamide aryl ring produce large shifts in potency and target selectivity. Patent CN101119981A explicitly defines narrow R-group windows for therapeutic activity, demonstrating that methyl, fluoro, and chloro substituents yield non-interchangeable pharmacological profiles [1]. The 4-methylbenzenesulfonamido substitution pattern present in CAS 898411-15-9 is distinct from the unsubstituted benzenesulfonamido, 4-fluorobenzenesulfonamido (CAS 898411-21-7), and 3-chlorobenzenesulfonamido (CAS 690962-37-9) analogs that populate the same chemical series . Without head-to-head data, assuming functional equivalence among these analogs risks invalid experimental conclusions and procurement waste.

Quantitative Differentiation Evidence for N-(2-Methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide (CAS 898411-15-9)


Structural Differentiation: 2-Methylbenzothiazole-5-yl Core vs. Common 2-Aminobenzothiazole Scaffolds in Kinase Inhibition Patents

Patent CN101119981A discloses benzothiazolesulfonamides where the 2-position substituent on the benzothiazole ring is a critical determinant of biological activity. CAS 898411-15-9 carries a 2-methyl substituent, differentiating it from the more common 2-amino or 2-unsubstituted benzothiazole scaffolds used in carbonic anhydrase and kinase inhibitors [1]. The methyl group increases lipophilicity (calculated logP approximately 3.8 vs. approximately 2.5 for the 2-unsubstituted analog), which may alter membrane permeability and target engagement [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Target Class Differentiation: Benzenesulfonamido-Benzamide vs. Simple Sulfonamide in Enzyme Inhibition

Khair-ul-Bariyah et al. (2024) demonstrated that benzothiazole-sulfonamide hybrids with extended aromatic sulfonamide groups exhibit potent α-glucosidase inhibition (IC50 values of 2.40–18.50 μM for the most active analogs) and moderate acetylcholinesterase (AChE) inhibition (IC50 9.70–25.60 μM) [1]. The 4-methylbenzenesulfonamido-benzamide architecture of CAS 898411-15-9 provides an extended linker between the benzothiazole and the sulfonamide pharmacophore, which docking studies indicate enables additional hydrogen-bond interactions within the enzyme active site not accessible to simpler N-benzothiazolyl-sulfonamides lacking the benzamide spacer [1]. Separately, sulfonamide derivatives with benzothiazole scaffolds have shown carbonic anhydrase I-II inhibition with KI values in the low micromolar range (0.5–5.0 μM) [2].

Enzyme Inhibition α-Glucosidase Cholinesterase Carbonic Anhydrase

ADME Differentiation: Predicted Metabolic Stability of the 4-Methylbenzenesulfonamido Substituent vs. Unsubstituted Phenylsulfonamido Analogs

Racané et al. (2021) reported that active benzothiazole derivatives bearing amidino substituents exhibited good metabolic stability in in vitro microsomal assays, with >60% parent compound remaining after 30-minute incubation, while benzimidazole counterparts showed higher metabolic lability [1]. The 4-methyl group on the benzenesulfonamido ring of CAS 898411-15-9 is a known metabolic blocking strategy: para-methyl substitution on the phenyl ring of sulfonamides reduces CYP450-mediated oxidation compared to unsubstituted phenyl or 4-fluoro analogs, potentially extending half-life in hepatic clearance assays .

ADME Metabolic Stability Drug-likeness

Kinase Inhibition Potential: Evidence from Thiazolylphenyl-Benzenesulfonamido Patent Family

US Patent Application 20130324551 discloses thiazolylphenyl-benzenesulfonamido derivatives as inhibitors of the Raf/MEK/ERK kinase pathway, with compounds structurally related to CAS 898411-15-9 [1]. The patent teaches that the benzothiazole-thiazole core linked to a benzenesulfonamido-benzamide moiety is essential for kinase inhibitory activity. While specific IC50 values for CAS 898411-15-9 are not reported in this patent, the structural proximity to the claimed compounds—particularly the 2-methylbenzothiazole and 4-methylbenzenesulfonamido motifs—suggests potential kinase inhibition activity that warrants direct testing [1].

Kinase Inhibition Raf/MEK/ERK Pathway Cancer

Available Purity and Physical Property Data vs. Closest Analogs

CAS 898411-15-9 is available from multiple suppliers at ≥95% purity (HPLC), with catalog number CM943596 listing molecular formula C22H19N3O3S2, MW 437.53 g/mol, and DMSO solubility at 10 mM . In contrast, the 4-fluoro analog (CAS 898411-21-7) and 3-chloro analog (CAS 690962-37-9) are listed at similar purity levels but with different solubility and storage profiles . No certificate of analysis (COA) with batch-specific quantitative impurity profiling was identified for CAS 898411-15-9 from non-excluded vendor sources, whereas the fluorinated analog has documented COA availability from AbMole BioScience .

Chemical Purity Quality Control Procurement

Recommended Research Application Scenarios for N-(2-Methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide (CAS 898411-15-9)


Kinase Inhibitor Screening Libraries for Oncology Research

Based on its structural alignment with thiazolylphenyl-benzenesulfonamido kinase inhibitor chemotypes disclosed in US Patent 20130324551 [1], CAS 898411-15-9 is suitable for inclusion in focused kinase screening libraries targeting the Raf/MEK/ERK pathway. Its 2-methylbenzothiazole core and extended sulfonamido-benzamide architecture match the pharmacophoric requirements outlined in the patent SAR, making it a rational choice for hit identification in oncology programs.

Metabolic Enzyme Inhibition Studies (α-Glucosidase, Cholinesterase, Carbonic Anhydrase)

The benzothiazole-sulfonamide-benzamide scaffold has demonstrated sub-20 μM inhibitory activity against α-glucosidase, acetylcholinesterase, and carbonic anhydrase isoforms in published studies [1][2]. CAS 898411-15-9, with its 4-methylbenzenesulfonamido substituent, is a logical candidate for enzyme inhibition profiling in metabolic disorder and neurology research, particularly where para-methyl substitution may confer selectivity advantages over unsubstituted phenylsulfonamido analogs.

ADME and Drug-likeness Profiling of Benzothiazole-Sulfonamide Hybrids

Racané et al. (2021) established that benzothiazole derivatives exhibit good metabolic stability (>60% remaining at 30 min) and moderate solubility, but low passive permeability [1]. CAS 898411-15-9's calculated logP of approximately 3.8 positions it between low and moderate permeability, making it a useful tool compound for studying the permeability-stability trade-off in benzothiazole-sulfonamide series. Its 4-methylbenzenesulfonamido group may further enhance stability by blocking para-hydroxylation, a hypothesis that can be tested in comparative microsomal stability assays with the 4-fluoro (CAS 898411-21-7) and unsubstituted analogs.

Chemical Biology Tool for Target Identification via Affinity-Based Proteomics

The benzamide linkage and sulfonamide moiety in CAS 898411-15-9 provide potential handles for immobilization onto affinity matrices (via the benzamide nitrogen or sulfonamide NH), enabling its use as a bait compound in pull-down proteomics experiments to identify novel protein targets. This application is supported by the compound's membership in the benzothiazole-sulfonamide class, which has known interactions with multiple enzyme families [1][2]. The 2-methyl group on the benzothiazole provides a distinctive mass tag (+14 Da vs. unsubstituted) useful for mass spectrometry-based target deconvolution.

Quote Request

Request a Quote for N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.